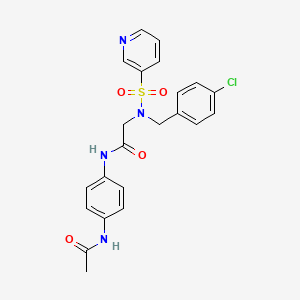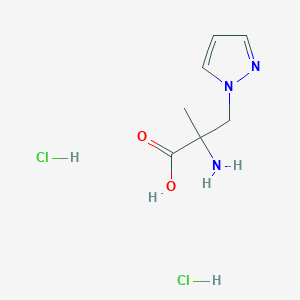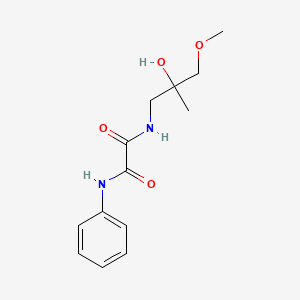
N-(4-acetamidophenyl)-2-(N-(4-chlorobenzyl)pyridine-3-sulfonamido)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-acetamidophenyl)-2-(N-(4-chlorobenzyl)pyridine-3-sulfonamido)acetamide, also known as ACY-1215, is a small molecule inhibitor of the enzyme histone deacetylase 6 (HDAC6). HDAC6 is involved in the regulation of various cellular processes, including protein degradation, cell motility, and immune response. ACY-1215 has been shown to have potential therapeutic applications in the treatment of various diseases, including cancer, neurodegenerative disorders, and autoimmune diseases.
Scientific Research Applications
Sulfonamide Moiety in Drug Design
- The sulfonamide group (-SO2NH-) plays a significant role in pharmaceuticals, allowing for easy chemical modifications that can lead to improved versions of existing drugs. Sulfonamides can form hydrogen bonds and interact with unipolar environments within proteins, making them versatile in drug design. They are seen as "molecular chimeras" and are pivotal in developing new entities to combat emerging diseases (Culletta et al., 2022).
Acetamide in Heterocyclic Synthesis
- The chemical reactivity and methods of preparation of compounds like 2-cyano-N-(2-hydroxyethyl) acetamide, an acetamide derivative, have been comprehensively reviewed. These compounds are key intermediates in synthesizing a variety of heterocyclic systems, which are crucial in the development of novel and synthetically useful heterocyclic systems (Gouda et al., 2015).
properties
IUPAC Name |
N-(4-acetamidophenyl)-2-[(4-chlorophenyl)methyl-pyridin-3-ylsulfonylamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN4O4S/c1-16(28)25-19-8-10-20(11-9-19)26-22(29)15-27(14-17-4-6-18(23)7-5-17)32(30,31)21-3-2-12-24-13-21/h2-13H,14-15H2,1H3,(H,25,28)(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKDCHBVXENTIGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CN(CC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-acetamidophenyl)-2-(N-(4-chlorobenzyl)pyridine-3-sulfonamido)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B2635898.png)


![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-3-oxo-1,2-dihydroisoindole-4-carboxamide;hydrochloride](/img/structure/B2635903.png)


![(2S)-2-(2,9-Dioxaspiro[5.5]undecan-3-yl)propanoic acid](/img/structure/B2635908.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methoxybenzamide](/img/structure/B2635910.png)

![2,4-dichloro-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]benzamide](/img/structure/B2635913.png)
![Ethyl 2-methyl-5-[(3-nitrophenyl)sulfonylamino]-1-benzofuran-3-carboxylate](/img/structure/B2635916.png)
